molecular formula C20H11Cl3N2OS B2734186 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide CAS No. 306980-39-2

3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide

Cat. No.: B2734186
CAS No.: 306980-39-2
M. Wt: 433.73
InChI Key: YWYVJCBHACKGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide is a synthetic benzamide derivative intended for research and development purposes. Compounds within the benzamide class are of significant scientific interest due to a broad spectrum of potential biological activities documented in literature. Research on structurally similar halogenated benzamides has shown they can possess potent anthelmintic properties, making them useful in veterinary sciences . Furthermore, certain analogues have demonstrated promising antibacterial and antifungal activities, particularly against resistant gram-positive pathogens, as well as antimycobacterial effects . The specific arrangement of chloro, cyano, and sulfanyl substituents on the aromatic rings in this molecule makes it a valuable intermediate for researchers in medicinal chemistry exploring structure-activity relationships. It may also serve as a building block in organic synthesis for constructing more complex molecular architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3,4-dichloro-N-[4-(4-chlorophenyl)sulfanyl-3-cyanophenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Cl3N2OS/c21-14-2-5-16(6-3-14)27-19-8-4-15(9-13(19)11-24)25-20(26)12-1-7-17(22)18(23)10-12/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYVJCBHACKGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Cl3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 4-chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorothiophenol with an appropriate halogenated aromatic compound under basic conditions to form the 4-chlorophenyl sulfanyl intermediate.

    Coupling with 3-cyanophenyl derivative: The intermediate is then coupled with a 3-cyanophenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Introduction of the benzenecarboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Tin(II) chloride, palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with amine or thiol groups.

Scientific Research Applications

Structural Representation

The molecular structure can be represented as follows:

C18H13Cl3N2S\text{C}_{18}\text{H}_{13}\text{Cl}_{3}\text{N}_{2}\text{S}

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activity against various targets:

  • Anticancer Activity : Studies indicate that it inhibits the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. The compound induces apoptosis (programmed cell death) by increasing levels of caspases in treated cells, suggesting therapeutic potential against tumors .
  • Cell Cycle Arrest : Research demonstrates that it causes G1 phase arrest in cancer cells, effectively halting their progression .

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Development : Its halogenated structure may enhance the thermal stability and mechanical properties of polymers when incorporated into composite materials.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide:

  • In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
  • Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutics like cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the sulfanyl group may interact with thiol-containing enzymes, while the cyanophenyl and benzenecarboxamide groups may facilitate binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}benzenecarboxamide: Similar structure but with a nitro group instead of a cyano group.

    3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-aminophenyl}benzenecarboxamide: Similar structure but with an amino group instead of a cyano group.

    3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-methylphenyl}benzenecarboxamide: Similar structure but with a methyl group instead of a cyano group.

Uniqueness

The presence of the cyano group in 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide imparts unique electronic properties, influencing its reactivity and binding affinity to biological targets. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Biological Activity

3,4-Dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide is a synthetic compound with significant biological activity, particularly in the context of its interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including dichloro and cyano substituents. Its molecular formula is C19H14Cl2N2OS, and it has a molecular weight of 393.30 g/mol. The presence of chlorine atoms and a sulfanyl group contributes to its biological activity by influencing its interaction with biological macromolecules.

Research indicates that this compound exhibits potent inhibitory effects on specific enzymes and receptors:

  • CB1 Receptor Inhibition : The compound has been identified as a selective inverse agonist for the CB1 receptor, a target implicated in various physiological processes such as appetite regulation and pain perception . Its selectivity over the CB2 receptor enhances its therapeutic potential while minimizing side effects associated with broader cannabinoid receptor modulation.
  • Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit farnesyltransferase (FTase) and geranylgeranyltransferase-I (GGTase-I), enzymes involved in post-translational modifications of proteins critical for cell signaling pathways .

Efficacy in Animal Models

In vivo studies have demonstrated the efficacy of this compound in diet-induced obesity models:

  • Weight Management : In chronic studies involving obese mice, the compound exhibited significant weight loss effects at doses as low as 0.03 mg/kg. This suggests a potential application in obesity treatment through modulation of cannabinoid signaling pathways .

Comparative Biological Activity

The following table summarizes the biological activities and affinities of this compound compared to related compounds:

Compound NameTargetIC50 (nM)Mechanism
This compoundCB1 Receptor18Inverse Agonist
RimonabantCB1 Receptor10Inverse Agonist
Compound XFTase25Enzyme Inhibitor

Study 1: In Vivo Efficacy in Obesity Models

A pivotal study published in PubMed explored the effects of this compound on diet-induced obesity in mice. The results indicated that administration led to a statistically significant reduction in body weight over a 30-day period compared to control groups. The study highlighted the role of CB1 receptor antagonism in mediating these effects and provided insights into potential therapeutic applications for obesity management .

Study 2: Selectivity Profile Assessment

Another investigation assessed the selectivity of this compound for CB1 over CB2 receptors. The findings revealed that it exhibited approximately tenfold higher affinity for CB1 receptors, suggesting a favorable profile for targeting specific pathways without eliciting unwanted side effects associated with CB2 activation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dichloro-N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}benzenecarboxamide, and how are intermediates purified?

  • Methodological Answer : Synthesis typically involves sequential alkylation and benzoylation reactions. For example, alkylation of 4-[(4-chlorophenyl)sulfanyl]-3-cyanoaniline with 3,4-dichlorobenzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) yields the target compound. Purification employs silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Intermediates like 4-[(4-chlorophenyl)sulfanyl]-3-cyanoaniline are characterized via 1^1H NMR and ESI-MS to confirm regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H NMR reveals aromatic protons (δ 7.2–8.1 ppm) and sulfanyl-linked protons (δ 3.5–4.0 ppm). 13^{13}C NMR confirms cyano (δ ~115 ppm) and carbonyl (δ ~168 ppm) groups.
  • Mass Spectrometry : ESI-MS ([M+H]+^+ peaks) validates molecular weight.
  • IR : Stretching frequencies for C≡N (~2220 cm1^{-1}) and C=O (~1650 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond angles and torsion angles (e.g., dihedral angles between aromatic rings). For example, SHELXL refines structures using high-resolution data, with bond precision <0.01 Å. The compound’s sulfanyl linkage may adopt a bent conformation (e.g., C–S–C angle ~105°), validated against Cambridge Structural Database entries .

Q. What strategies address contradictory bioactivity data in antimicrobial assays for this compound?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain variability, solvent effects). Mitigation includes:

  • Dose-Response Curves : Test across ≥5 concentrations to calculate IC50_{50}.
  • Solvent Controls : Use DMSO ≤0.1% to avoid cytotoxicity artifacts.
  • Reference Standards : Compare with known antibacterials (e.g., ciprofloxacin) in parallel assays .

Q. How does the sulfanyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfanyl (–S–) group acts as a leaving group under oxidative conditions (e.g., H2_2O2_2/AcOH), enabling substitution with amines or thiols. Kinetic studies (via 1^1H NMR monitoring) show reaction rates depend on electron-withdrawing substituents (e.g., cyano groups) para to the sulfanyl moiety .

Methodological Recommendations

  • Structural Optimization : Use DFT calculations (e.g., B3LYP/6-31G*) to model electronic effects of chloro and cyano substituents on reactivity .
  • Biological Assays : Prioritize in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) before in vivo studies to assess therapeutic index .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.